2-[(5-Bromopyridin-3-yl)oxy]acetonitrile
Overview
Description
2-[(5-Bromopyridin-3-yl)oxy]acetonitrile is a chemical compound with the molecular formula C7H5BrN2O and a molecular weight of 213.03 g/mol. It is widely used in scientific research, particularly in the field of organic synthesis
Preparation Methods
The synthesis of 2-[(5-Bromopyridin-3-yl)oxy]acetonitrile typically involves the reaction of 5-bromopyridine-3-ol with chloroacetonitrile in the presence of a base. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2-[(5-Bromopyridin-3-yl)oxy]acetonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. Common reagents for these reactions include sodium azide (NaN3) and potassium thiocyanate (KSCN).
Oxidation: It can undergo oxidation reactions to form corresponding oxides. Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are often used.
Reduction: Reduction reactions can convert the nitrile group to an amine group. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-[(5-azidopyridin-3-yl)oxy]acetonitrile.
Scientific Research Applications
2-[(5-Bromopyridin-3-yl)oxy]acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable for constructing complex molecular structures.
Biology: This compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(5-Bromopyridin-3-yl)oxy]acetonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and nitrile group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-[(5-Bromopyridin-3-yl)oxy]acetonitrile can be compared with other similar compounds, such as:
2-(2-Bromopyridin-3-yl)acetic acid: This compound has a carboxylic acid group instead of a nitrile group, which affects its reactivity and applications.
5-Bromopyridine-3-ol: This compound lacks the acetonitrile moiety, making it less versatile in certain chemical reactions.
The uniqueness of this compound lies in its combination of a bromopyridine ring and a nitrile group, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
IUPAC Name |
2-(5-bromopyridin-3-yl)oxyacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-6-3-7(5-10-4-6)11-2-1-9/h3-5H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUPHDLAMCMJLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)OCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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